1-Benzhydrylsulfonyl-4-methylbenzene
Description
Contextualization of 1-Benzhydrylsulfonyl-4-methylbenzene within the Broader Field of Organic Sulfone Chemistry
The sulfone functional group (R-SO₂-R') is a hexavalent organosulfur moiety characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org This group is not merely a passive linker; its strong electron-withdrawing nature significantly influences the electronic environment of adjacent molecular structures. thieme-connect.com This property makes sulfones valuable intermediates in organic synthesis, where they can act as activating groups or as stable scaffolds for building more complex molecules. thieme-connect.comresearchgate.net
In the case of this compound, the sulfone group is flanked by two distinct aryl substituents:
The Benzhydryl Group: This bulky, non-planar group, consisting of two phenyl rings attached to a single carbon, contributes to the molecule's steric profile. Benzhydryl compounds are a known class of organic structures. wikipedia.org
The combination of these groups results in an unsymmetrical diaryl sulfone. The study of such molecules is crucial for understanding structure-property relationships in organic materials and for the rational design of new synthetic targets.
Historical Development and Evolution of Research on Benzhydrylsulfonyl Scaffolds
The synthesis of sulfones is a well-established area of organic chemistry, with the first methods dating back to the 19th century. thieme-connect.com Key traditional approaches include the oxidation of sulfides and sulfoxides, Friedel-Crafts-type sulfonylation reactions, and the alkylation of sulfinate salts. wikipedia.orgthieme-connect.com
The development of research specifically on benzhydryl-containing sulfones is more recent and is often linked to the broader exploration of diaryl sulfones. Research into related structures, such as the mild central nervous system stimulant Modafinil and its derivatives, which feature a benzhydrylsulfinyl (a less oxidized state) group, has provided valuable synthetic insights. nih.govnih.gov These studies have demonstrated methods for constructing the core benzhydryl-sulfur bond, often involving the reaction of a benzhydrol precursor with a sulfur-containing nucleophile. nih.govresearchgate.net
The evolution of synthetic methods has moved towards greater efficiency and functional group tolerance. Modern approaches often employ metal-catalyzed coupling reactions and C-H functionalization strategies to construct the carbon-sulfur bonds found in complex sulfones. thieme-connect.comnanomaterchem.com These advanced techniques offer more direct and versatile routes to compounds like this compound compared to classical methods.
Identification of Key Academic Gaps and Fundamental Research Questions Pertaining to this compound
Despite the foundational knowledge of sulfone chemistry, specific research into this compound is not extensively documented in mainstream literature, pointing to several academic gaps and areas ripe for investigation.
Key Research Questions:
Optimized and Scalable Synthesis: While general methods for sulfone synthesis exist, a dedicated investigation into the most efficient, high-yielding, and scalable synthetic route specifically for this compound is a fundamental gap. Comparing classical oxidation routes with modern cross-coupling strategies could reveal the most practical approach.
Solid-State Structure and Polymorphism: A thorough crystallographic analysis of this compound is essential. Understanding its three-dimensional structure, intermolecular interactions (such as C-H···O hydrogen bonds or π-stacking), and potential for polymorphism is critical for predicting its physical properties and suitability for materials science applications.
Chemical Reactivity and Derivatization: Systematic exploration of the compound's reactivity is needed. Key questions include:
Can the aryl rings be selectively functionalized through electrophilic aromatic substitution?
What is the stability of the benzhydryl C-S bond under various reaction conditions?
Can the sulfone group direct ortho-metalation to enable further derivatization?
Physicochemical Properties: Detailed characterization of its electronic and photophysical properties is lacking. Investigating its absorption and emission spectra, thermal stability (TGA/DSC), and electrochemical behavior would provide a comprehensive profile of the molecule. This data is crucial for assessing its potential use in fields like organic electronics or as a high-performance polymer building block.
The table below summarizes some of the known and theoretical properties of the subject compound and its constituent parts, highlighting the data that needs to be experimentally verified.
Table 1: Physicochemical Properties and Research Focus Areas
| Property | This compound | Benzhydryl Group | p-Toluenesulfonyl Group | Key Research Gap |
|---|---|---|---|---|
| Molecular Formula | C₂₀H₁₈O₂S | C₁₃H₁₁⁻ | C₇H₇O₂S⁻ | N/A |
| Molecular Weight | 322.42 g/mol | ~167.24 g/mol | ~155.20 g/mol | N/A |
| Melting Point | Not widely reported | N/A | N/A | Experimental determination and analysis of crystalline form. |
| Spectroscopic Data (¹H, ¹³C NMR, IR, MS) | Limited availability | Characterized in many compounds | Characterized in many compounds | Full spectral assignment and publication. |
| Reactivity | Largely unexplored | Known reactivity at the benzylic carbon | Well-established reactivity in substitution and elimination reactions (as a leaving group). | Systematic study of functionalization on both aryl rings and at the sulfone bridge. |
| Potential Applications | Theoretical (e.g., polymer science, medicinal chemistry scaffold) | Component in various bioactive molecules and ligands | Common protecting group and catalyst component. | Investigation into material or biological properties based on empirical data. |
Structure
3D Structure
Properties
CAS No. |
5433-78-3 |
|---|---|
Molecular Formula |
C20H18O2S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-benzhydrylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C20H18O2S/c1-16-12-14-19(15-13-16)23(21,22)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 |
InChI Key |
ORXRCDKWDCEGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Benzhydrylsulfonyl 4 Methylbenzene and Analogues
Elucidation of Classical and Contemporary Synthetic Pathways to 1-Benzhydrylsulfonyl-4-methylbenzene
Traditional and modern non-catalytic methods provide a robust foundation for the synthesis of this compound. These pathways primarily include the oxidation of a sulfide (B99878) precursor, the coupling of sulfinate salts with electrophiles, and electrophilic aromatic substitution.
Exploration of Oxidation Protocols for the Synthesis of Sulfonyl Moieties
One of the most direct and common methods for preparing sulfones is the oxidation of the corresponding sulfide (thioether). For the target molecule, this involves the synthesis and subsequent oxidation of 1-(benzhydrylthio)-4-methylbenzene. The oxidation from a sulfide to a sulfone proceeds via a sulfoxide (B87167) intermediate, and careful selection of the oxidant and reaction conditions is necessary to drive the reaction to completion without significant side-product formation. orientjchem.org
A wide array of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common, environmentally benign oxidant, often used in conjunction with catalysts. orientjchem.org Other powerful oxidants include meta-Chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (B1194676) (Oxone®). researchgate.net The choice of solvent and temperature can also influence the reaction rate and selectivity. orientjchem.org
| Oxidizing Agent | Typical Conditions | Key Characteristics |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic acid or in presence of metal catalysts (e.g., W, Mn) | Green oxidant, water is the only byproduct. orientjchem.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) (DCM), room temperature | Highly effective for complete oxidation to the sulfone. researchgate.net |
| Potassium Peroxymonosulfate (Oxone®) | Methanol/water, room temperature | A versatile and powerful oxidant. researchgate.net |
| Sodium Periodate (NaIO₄) | Methanol/water | Often used for selective oxidation to sulfoxides, but can yield sulfones with excess reagent. |
Investigations into Alkylation and Arylation Strategies for Sulfone Formation
The formation of carbon-sulfur bonds via nucleophilic substitution is a cornerstone of sulfone synthesis. This typically involves the reaction of a sulfinate salt, which acts as a sulfur-centered nucleophile, with an appropriate electrophile.
Alkylation Strategy: A highly effective route to this compound is the alkylation of sodium p-toluenesulfinate with a benzhydryl halide, such as benzhydryl bromide or chloride. Sodium p-toluenesulfinate is a readily available starting material, often prepared by the reduction of p-toluenesulfonyl chloride. orgsyn.orggoogle.com The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atom. Reaction with a soft electrophile like benzhydryl bromide preferentially occurs on the sulfur atom (S-alkylation) to yield the desired sulfone.
Arylation Strategy: Alternatively, arylation methods can be employed, which involve the coupling of a sulfinate salt with an aryl electrophile. While less common for this specific target, this can include reactions of sulfinates with activated aryl halides or diaryliodonium salts. Transition-metal-free approaches, such as the reaction of sulfinates with aryne precursors, have also been developed for the synthesis of diaryl sulfones.
Analysis of Friedel-Crafts Type Sulfonylation Approaches
The Friedel-Crafts reaction is a classic method for forming carbon-carbon and carbon-heteroatom bonds to aromatic rings. In the context of sulfone synthesis, Friedel-Crafts sulfonylation involves the electrophilic substitution of an arene with a sulfonylating agent, typically a sulfonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
To synthesize this compound, two primary Friedel-Crafts routes are conceivable:
Sulfonylation of diphenylmethane (B89790): Reacting diphenylmethane with p-toluenesulfonyl chloride (tosyl chloride) and a Lewis acid.
Sulfonylation of toluene (B28343): Reacting toluene with a benzhydrylsulfonyl chloride. This route is less practical due to the challenges in preparing and handling benzhydrylsulfonyl chloride.
Recent advancements have focused on developing more environmentally friendly protocols using solid acid catalysts, such as zeolites (e.g., Zeolite Beta, ZSM-5) and metal-exchanged montmorillonite (B579905) clays (B1170129). rsc.org These catalysts are often reusable and can be operated under milder conditions than traditional Lewis acids, offering a greener alternative for sulfone synthesis. rsc.orgresearchgate.net
Catalytic Approaches in the Synthesis and Derivatization of this compound
Catalytic methods offer powerful and efficient alternatives to classical synthetic routes, often providing higher yields, greater functional group tolerance, and milder reaction conditions.
Metal-Catalyzed Processes for C-S and C-C Bond Formation
Transition metal catalysis has revolutionized the formation of C-S bonds, providing versatile pathways to sulfones. Copper and palladium are the most extensively studied metals for these transformations.
Copper-Catalyzed Synthesis: Copper-catalyzed cross-coupling reactions are a cost-effective method for synthesizing diaryl and alkyl-aryl sulfones. These reactions can involve the coupling of sulfonyl hydrazides or sulfinate salts with various partners. ynu.edu.cn For instance, the coupling of sodium p-toluenesulfinate with benzhydryl bromide can be facilitated by a copper catalyst. ynu.edu.cn Heterogeneous copper catalysts, such as copper nanoparticles supported on carbon, have also been developed, which allow for easy catalyst recovery and recycling. rsc.org
Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions are highly efficient for C-S bond formation, although they are often more expensive than copper-based systems. These methods typically couple sulfinate salts with aryl or vinyl halides and triflates. The development of specialized ligands has been crucial in expanding the scope and efficiency of these reactions. researchgate.net
| Catalyst System | Reactants | Key Advantages |
|---|---|---|
| Copper (e.g., CuI, Cu-NPs) | Sulfinate Salts + Alkyl/Aryl Halides; Arylboronic Acids + Sulfonyl Hydrazides | Cost-effective, versatile, mild conditions. ynu.edu.cnrsc.org |
| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Sulfinate Salts + Aryl Halides/Triflates | High efficiency, broad substrate scope, good functional group tolerance. researchgate.net |
| Nickel (e.g., NiCl₂(dppp)) | Sulfinate Salts + Aryl Halides | Alternative to palladium, effective for certain substrates. |
Organocatalytic and Biocatalytic Strategies
In the pursuit of greener and more sustainable chemical synthesis, organocatalysis and biocatalysis have emerged as powerful tools.
Organocatalysis: Organocatalysts are small organic molecules that can accelerate chemical reactions. In the context of sulfone synthesis, they are primarily used to mediate the oxidation of sulfides to sulfoxides and sulfones. For example, certain ketones can catalyze the oxidation of sulfides using hydrogen peroxide as the terminal oxidant. These methods avoid the use of toxic heavy metals and operate under mild conditions.
Biocatalysis: Biocatalytic methods utilize enzymes or whole microorganisms to perform chemical transformations. The oxidation of sulfides to sulfones is a well-established biocatalytic reaction. orientjchem.orgresearchgate.net Various fungi and bacteria have been identified that can efficiently oxidize alkyl-aryl sulfides to their corresponding sulfones, often with high selectivity. researchgate.net For the synthesis of this compound, the corresponding sulfide precursor could be treated with a culture of a suitable microorganism, such as Aspergillus ochraceus or Penicillium funiculosum. orientjchem.orgresearchgate.net This approach is environmentally benign, as it typically occurs in aqueous media under mild temperature and pH conditions.
| Microorganism | Reaction Type | Key Advantages |
|---|---|---|
| Aspergillus ochraceus | Sulfide Oxidation | High conversion to sulfone, environmentally benign. orientjchem.orgresearchgate.net |
| Penicillium funiculosum | Sulfide Oxidation | Excellent biocatalytic activity for sulfone synthesis. orientjchem.orgresearchgate.net |
| Pseudomonas putida | Sulfide Oxidation | Can produce enantioenriched sulfoxides, further oxidation yields sulfones. nih.gov |
Green Chemistry Principles in the Sustainable Synthesis of this compound
The synthesis of this compound, like many industrial chemical processes, is increasingly scrutinized through the lens of green chemistry. This approach emphasizes the design of products and processes that minimize the use and generation of hazardous substances. The core principles of green chemistry provide a framework for developing more sustainable synthetic routes to diaryl sulfones, including the target compound.
Key principles applicable to the synthesis of this compound include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents, and designing for energy efficiency. rsc.orgnih.gov Traditional methods for creating the sulfonyl bond, such as the Friedel-Crafts sulfonylation, often involve stoichiometric amounts of Lewis acids and generate significant waste streams, running counter to these principles. nih.govscispace.com Modern sustainable approaches focus on catalytic processes, the use of renewable feedstocks, reduction of unnecessary derivatization steps, and designing processes that are inherently safer to prevent accidents. rsc.orgtandfonline.com For instance, developing catalytic systems that can be easily recovered and reused, or employing solvent-free reaction conditions, are active areas of research aimed at making sulfone synthesis more environmentally benign. semanticscholar.org
Solvent choice is a critical factor in the environmental impact of a chemical synthesis, often accounting for the largest portion of mass waste. researchgate.net Traditional Friedel-Crafts sulfonylations frequently employ halogenated solvents like dichloromethane or nitrobenzene, which pose significant health and environmental risks. Green chemistry encourages the replacement of such solvents with safer alternatives. rsc.org
Water is a highly desirable green solvent due to its non-toxicity, availability, and non-flammability. rsc.org Recent methodologies have demonstrated the feasibility of performing sulfone synthesis in aqueous media. For example, the selective oxidation of sulfides to sulfones can be achieved using oxidants like N-fluorobenzenesulfonimide (NFSI) with water acting as both the solvent and the oxygen source. rsc.org Other alternative reaction media include supercritical fluids, such as supercritical carbon dioxide (scCO₂), which can be used as a reaction medium for organic synthesis and easily removed post-reaction, minimizing solvent waste. jchemrev.com Ionic liquids are another class of alternative solvents that can be tailored for specific reactions and potentially recycled, although their own synthesis and toxicity must be carefully evaluated. The move away from volatile organic compounds (VOCs) towards these greener alternatives is a key step in the sustainable synthesis of this compound and its analogues.
Table 1: Comparison of Conventional and Green Solvents for Sulfone Synthesis
| Solvent | Type | Advantages | Disadvantages |
|---|---|---|---|
| Dichloromethane (DCM) | Conventional (Halogenated) | Good solubility for many organic reagents | Suspected carcinogen, volatile organic compound (VOC), environmental persistence |
| Nitrobenzene | Conventional (Aromatic) | High boiling point, effective for high-temperature reactions | Toxic, readily absorbed through skin, environmental pollutant |
| Water (H₂O) | Green | Non-toxic, non-flammable, inexpensive, readily available | Poor solubility for non-polar reactants, requires high pressure for high temperatures |
| Supercritical CO₂ (scCO₂) | Green | Non-toxic, easily removed and recycled, tunable properties | Requires high-pressure equipment, poor solubility for some polar compounds |
| Ionic Liquids (e.g., [BMIM][BF₄]) | Green (Alternative) | Low volatility, tunable properties, potential for catalyst recycling | Can be expensive, potential toxicity and biodegradability concerns, may be difficult to purify |
| Polyethylene Glycol (PEG) | Green | Low toxicity, biodegradable, low volatility, can be recycled | Can be difficult to remove from product, may have limited thermal stability |
Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netlibretexts.org Reactions with high atom economy are inherently less wasteful. rsc.org
Traditional syntheses of diaryl sulfones, such as the Friedel-Crafts reaction between an arenesulfonyl chloride and an aromatic compound using a stoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃), exhibit poor atom economy. researchgate.net In this process, the AlCl₃ is consumed to form a complex with the product and must be quenched during workup, generating significant inorganic waste. wikipedia.org Furthermore, for every mole of sulfone produced, one mole of hydrogen chloride (HCl) is formed as a byproduct. wikipedia.org
Table 2: Atom Economy Comparison for Different Synthetic Routes to Diaryl Sulfones
| Synthetic Route | General Reaction | Byproducts | Atom Economy | Green Chemistry Considerations |
|---|---|---|---|---|
| Friedel-Crafts Sulfonylation | Ar-H + R-SO₂Cl + AlCl₃ → Ar-SO₂-R + HCl + "AlCl₃-ketone complex" | HCl, Al(OH)₃ (after workup) | Low | Generates stoichiometric acidic and aluminum-containing waste. |
| Sulfide Oxidation | Ar-S-R' + 2 H₂O₂ → Ar-SO₂-R' + 2 H₂O | H₂O | High (for this step) | Environmentally benign oxidant and byproduct. Overall economy depends on sulfide synthesis. |
| Coupling with SO₂ Surrogate (DABSO) | Ar-Li + Ar'-X + DABSO --[Pd catalyst]--> Ar-SO₂-Ar' + LiX + DABCO | LiX, DABCO (recyclable) | Moderate to High | Catalytic process, avoids stoichiometric Lewis acids. DABCO can be recycled. |
| Aryne Reaction with Thiosulfonates | Aryne + R-SO₂S-R --[CsF]--> Ar-SO₂-R + RS⁻ | Thiolate salt | Moderate | Metal-free, mild conditions, but generates a thiolate byproduct. organic-chemistry.orgthieme-connect.com |
Photochemical and electrochemical methods represent emerging technologies for sustainable synthesis, often allowing reactions to proceed under mild conditions without the need for harsh reagents. nih.gov These techniques can provide alternative activation pathways for the formation of C-S bonds in sulfone synthesis.
Electrochemical Synthesis: The electrochemical oxidation of sulfides offers a controlled and reagent-free method to produce sulfones. acs.org By applying a specific electrical current, diaryl sulfides can be selectively oxidized to the corresponding sulfones, often using graphite (B72142) or platinum electrodes. The oxygen atoms incorporated into the sulfone group are typically derived from water present in the solvent system, making the process green. acs.org This method avoids the use of chemical oxidants, which can be hazardous and produce waste. Additionally, electrochemical sulfonylation of organoboronic acids with sodium arylsulfinate salts has been reported as a catalyst- and additive-free method to obtain various sulfones. researchgate.netorganic-chemistry.org
Photochemical Synthesis: Visible-light photocatalysis has become a powerful tool for forging C-S bonds. Sulfonyl radicals can be generated from precursors like sulfinate salts or sulfonyl chlorides under visible light irradiation, often using a photocatalyst. uniovi.esthieme-connect.com These radicals can then add to alkenes or participate in coupling reactions. For example, the visible-light-mediated reaction between aryl halides and sodium sulfinates can produce diaryl sulfones. researchgate.net Organo-photocatalytic methods have also been developed that are atom-economical, such as the sulfonylimination of alkenes using N-sulfonyl ketimines as bifunctional reagents to create β-amino sulfone derivatives. organic-chemistry.orgnih.gov These light-driven methods often proceed at room temperature, reducing the energy requirements of the synthesis.
Table 3: Overview of Modern Methods for Sulfone Synthesis
| Method | Description | Typical Reagents/Conditions | Advantages |
|---|---|---|---|
| Electrochemical Oxidation | Direct oxidation of a sulfide precursor to a sulfone using an electric current. | Diaryl sulfide, graphite/platinum electrodes, solvent (e.g., MeOH), water. acs.org | Avoids chemical oxidants, high selectivity, mild conditions. |
| Photochemical Radical Addition | Visible-light-induced generation of a sulfonyl radical which adds to an unsaturated bond. | Alkene/alkyne, sodium sulfinate, photocatalyst (e.g., Ru(bpy)₃²⁺), visible light. thieme-connect.com | Mild, ambient temperature, high functional group tolerance. |
| Photocatalyzed Cross-Coupling | Coupling of an aryl halide with a sulfinate salt using a photocatalyst system. | Aryl halide, sodium sulfinate, photocatalyst, sometimes a co-catalyst (e.g., Ni). researchgate.net | Forms C(sp²)-S bond directly, broad scope. |
Stereoselective and Enantioselective Synthesis of this compound Derivatives (if applicable to chiral analogues)
While this compound itself is an achiral molecule, its derivatives can possess stereocenters, making stereoselective synthesis a relevant field of study. Chirality could be introduced by differentiating the two phenyl rings of the benzhydryl moiety or by modifying the backbone to create a stereocenter adjacent to the sulfonyl group. Chiral sulfones are valuable building blocks in medicinal chemistry and organic synthesis. nih.govresearchgate.net
Recent advances have led to several powerful methods for the asymmetric synthesis of chiral sulfones:
Asymmetric Hydrogenation: The enantioselective hydrogenation of α,β-unsaturated sulfones is an effective strategy. Using transition metal catalysts, such as those based on nickel, paired with chiral ligands, prochiral unsaturated sulfones can be reduced to chiral saturated sulfones with high yields and excellent enantioselectivities (up to 99.9% ee). rsc.org
Asymmetric Transfer Hydrogenation: Optically active β-hydroxy sulfones can be synthesized via a one-pot process involving nucleophilic substitution followed by a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). organic-chemistry.org This method often uses formic acid or its salts as a safe and readily available hydrogen source and can be performed in aqueous media, enhancing its green credentials. organic-chemistry.org
Photocatalyzed Asymmetric Synthesis: Dual-catalysis systems combining visible-light photoredox catalysis and nickel catalysis can achieve the three-component asymmetric sulfonylalkenylation of alkenes. This allows for the one-step assembly of complex β-chiral sulfones from simple starting materials with controlled enantioselectivity. acs.org
These methodologies provide robust pathways to access chiral sulfone derivatives. For analogues of this compound, a strategy could involve synthesizing a chiral benzhydryl precursor and coupling it with the sulfonyl moiety, or performing an asymmetric transformation on a prochiral derivative.
Precursor Chemistry and Intermediate Reactivity in the Formation of this compound
The formation of this compound is most classically achieved via a Friedel-Crafts sulfonylation reaction. scispace.comresearchgate.net This reaction involves the electrophilic aromatic substitution of an arene with a sulfonylating agent, driven by a strong Lewis or Brønsted acid catalyst.
Precursors: The key precursors for this synthesis are:
Aromatic Substrate: Diphenylmethane, which provides the benzhydryl group.
Sulfonylating Agent: An electrophilic derivative of p-toluenesulfonic acid. The most common agent is p-toluenesulfonyl chloride (TsCl). wikipedia.orgsvkm-iop.ac.in Other potential agents include p-toluenesulfonic anhydride. hcmuaf.edu.vn
Intermediate Reactivity: The core of the Friedel-Crafts sulfonylation is the generation of a potent electrophilic sulfur species. When p-toluenesulfonyl chloride is treated with a strong Lewis acid like aluminum chloride (AlCl₃) or a Brønsted superacid like triflic acid (TfOH), it is activated to form a highly reactive intermediate. researchgate.netmdpi.com This intermediate can be described as either a discrete sulfonyl cation (CH₃C₆H₄SO₂⁺) or, more likely, a polarized complex between the sulfonyl chloride and the acid catalyst (e.g., CH₃C₆H₄SO₂-Cl--AlCl₃). wikipedia.org
This powerful electrophile then attacks the electron-rich aromatic ring of diphenylmethane. The substitution can occur on one of the phenyl rings of the diphenylmethane. The reaction is typically irreversible, unlike Friedel-Crafts alkylation, because the electron-withdrawing nature of the newly installed sulfonyl group deactivates the aromatic ring towards further substitution. wikipedia.org The reaction is completed by the loss of a proton from the intermediate arenium ion (Wheland intermediate), which regenerates the aromatic system and releases HCl. The product sulfone, being a Lewis base, forms a stable complex with the AlCl₃ catalyst, necessitating a stoichiometric quantity of the catalyst and an aqueous workup to liberate the final product. wikipedia.org Modern variations aim to use catalytic amounts of solid acids like zeolites or modified clays to make the process more efficient and environmentally friendly. scispace.com
Chemical Reactivity and Mechanistic Investigations of 1 Benzhydrylsulfonyl 4 Methylbenzene
Mechanistic Elucidation of Reactions Involving the Sulfonyl Moiety in 1-Benzhydrylsulfonyl-4-methylbenzene
No specific studies on the reaction mechanisms of this compound were found. While the reactivity of sulfonyl groups, in general, is well-documented, applying these general principles to this specific molecule without experimental data would be speculative.
Nucleophilic and Electrophilic Substitution Reactions
There is no available research detailing the nucleophilic or electrophilic substitution reactions of this compound.
Addition and Elimination Reaction Pathways
Information regarding addition or elimination reaction pathways specific to this compound is not present in the reviewed literature.
Rearrangement Reactions and Fragmentations
No studies concerning the rearrangement reactions or fragmentation patterns of this compound could be identified.
Kinetic and Thermodynamic Parameters Governing this compound Transformations
The scientific literature lacks specific data on the kinetic and thermodynamic parameters for reactions involving this compound.
Reaction Rate Determination and Activation Energy Profiling
No experimental data on reaction rates or activation energies for transformations of this compound is available.
Equilibrium Studies and Reaction Reversibility
There are no published equilibrium studies or data on the reversibility of reactions involving this compound.
Photochemical and Thermochemical Transformations of this compound
The stability and reactivity of this compound under the influence of light and heat are critical determinants of its application and persistence in various chemical environments. While specific studies on this exact molecule are not abundant, the photochemical and thermochemical behavior of analogous benzylic and diaryl sulfones provides significant insight into its expected transformations.
The photochemistry of sulfones has been a subject of interest, revealing that benzylic sulfones are photoreactive. cdnsciencepub.com The photolysis of benzylic sulfonyl compounds (XSO₂CH₂Ph) is understood to proceed through the formation of benzyl (B1604629) and sulfonyl radicals. cdnsciencepub.com This suggests that upon irradiation, this compound would likely undergo cleavage of the sulfur-to-benzylic carbon bond.
In a related context, the photophysics and photochemistry of diphenyl sulfone have been investigated, providing a model for the behavior of the aromatic sulfonyl moiety. acs.orgacs.orgresearchgate.net These studies indicate that the deactivation of the excited state can involve intersystem crossing to a triplet state, which may then lead to bond cleavage. researchgate.net For this compound, the presence of the benzhydryl group provides a relatively stable radical partner, facilitating the homolytic cleavage of the C-S bond upon photoexcitation.
Thermochemical transformations of sulfones generally require high temperatures. Studies on the thermal degradation of aromatic poly(ether sulfone)s show that decomposition occurs at temperatures ranging from 370 to 650 °C. mdpi.com The primary degradation pathways involve the scission of diphenyl ether and diphenyl sulfone linkages, with the elimination of SO₂ at temperatures above 450 °C. mdpi.com Similarly, the pyrolysis of simpler sulfones also points towards C-S bond cleavage as a primary thermal decomposition route. researchgate.net For this compound, it can be inferred that significant thermal energy would be required to induce decomposition, likely proceeding through the homolytic cleavage of the benzhydryl-sulfonyl bond to yield benzhydryl and p-toluenesulfonyl radicals.
| Transformation Type | Expected Primary Process | Key Intermediates | Potential Products |
| Photochemical | Homolytic C-S bond cleavage | Benzhydryl radical, p-Toluenesulfonyl radical | 1,1,2,2-Tetraphenylethane, Toluene (B28343), Sulfur dioxide |
| Thermochemical | Homolytic C-S bond cleavage | Benzhydryl radical, p-Toluenesulfonyl radical | Diphenylmethane (B89790), Toluene, Rearrangement products |
Role of this compound as a Synthetic Intermediate or Reagent in Complex Reaction Cascades
While specific documented roles of this compound as a synthetic intermediate in complex reaction cascades are limited in the reviewed literature, its structural features suggest potential applications based on the well-established chemistry of tosylates and sulfones. The p-toluenesulfonyl (tosyl) group is a well-known and excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org This is due to the ability of the sulfonate anion to delocalize its negative charge through resonance, making it a stable species upon departure.
The conversion of alcohols to tosylates is a common strategy to activate the hydroxyl group for subsequent substitution or elimination reactions. libretexts.orgchemistrysteps.com Although this compound is a sulfone and not a sulfonate ester, the principle of the tosyl group acting as a potential leaving group or a source of reactive species is relevant. Under certain conditions, particularly those involving nucleophilic attack or single electron transfer, the benzhydryl-sulfonyl bond could be cleaved, releasing a benzhydryl cation, anion, or radical, and the p-toluenesulfinate anion.
Given the stability of the benzhydryl cation, this compound could potentially serve as a benzhydrylating agent in Friedel-Crafts type reactions or other electrophilic substitutions, although this application is not explicitly documented. More plausibly, its role in complex reactions would likely be initiated by the cleavage of the C-S bond, as discussed in the context of photochemical and radical processes.
| Potential Role | Activating Condition | Reactive Species Generated | Potential Application |
| Benzhydrylating Agent | Lewis or Brønsted acid | Benzhydryl cation | Friedel-Crafts alkylation of arenes |
| Radical Initiator | UV irradiation | Benzhydryl radical, p-Toluenesulfonyl radical | Initiation of radical polymerization or cyclization |
| Precursor to Alkenes | Base-mediated elimination | Stilbene derivatives | Synthesis of functionalized alkenes |
Advanced Spectroscopic and Structural Elucidation of 1 Benzhydrylsulfonyl 4 Methylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Conformational Dynamics and Connectivity
NMR spectroscopy is an indispensable tool for determining the molecular structure of 1-Benzhydrylsulfonyl-4-methylbenzene in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, offering insights into the molecule's conformational preferences.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectral data of this compound, particularly within its aromatic regions.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this molecule, COSY would reveal correlations between adjacent protons on the phenyl rings of the benzhydryl group and the tolyl group, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached (¹JCH). sdsu.eduyoutube.com It allows for the direct assignment of each carbon atom that bears a proton, such as the methine carbon of the benzhydryl group, the aromatic C-H carbons, and the methyl carbon of the tolyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH). sdsu.eduyoutube.com This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected from the benzhydryl methine proton to the ipso-carbons of its attached phenyl rings and to the sulfonyl-bearing carbon of the tolyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining the molecule's preferred conformation and stereochemistry by revealing through-space proximities between, for example, the benzhydryl proton and protons on the aromatic rings.
The expected correlations from these 2D NMR experiments are summarized in the table below, based on a hypothetical structural assignment.
| Technique | Correlated Nuclei | Expected Key Correlations for this compound |
| COSY | ¹H ↔ ¹H | Correlations between ortho, meta, and para protons within each aromatic ring. |
| HSQC | ¹H ↔ ¹³C (1-bond) | Correlation between the benzhydryl methine proton and its carbon; correlations for each aromatic C-H pair; correlation for the tolyl methyl group. |
| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Correlations from the benzhydryl proton to the ipso-carbons of the phenyl rings; correlations from the tolyl methyl protons to the ortho and ipso-carbons of the tolyl ring. |
| NOESY | ¹H ↔ ¹H (through space) | Spatial correlations between the benzhydryl proton and the ortho-protons of the adjacent phenyl and tolyl rings, providing insight into rotational conformation. |
The bonds connecting the bulky benzhydryl and tolyl groups to the central sulfur atom (S-C bonds) may exhibit restricted rotation. This dynamic process can be investigated using variable temperature (VT) NMR studies. researchgate.net At low temperatures, the rotation may be slow on the NMR timescale, leading to distinct signals for atoms that would be chemically equivalent if rotation were rapid. nih.gov
As the temperature is increased, the rate of rotation increases. At a specific temperature known as the coalescence temperature (Tc), the distinct signals broaden and merge into a single averaged peak. nih.gov By analyzing the line shape changes and using the Eyring equation, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net For sulfonamides, these torsional barriers are often significant enough to be measured by this technique. researchgate.net Such studies on this compound would provide quantitative data on the conformational flexibility and steric hindrance around the sulfonyl core.
Single Crystal X-ray Diffraction for Atomic-Level Structure Determination and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise positions of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and dihedral angles, offering an unambiguous depiction of the molecule's conformation and how it packs into a crystal lattice.
While specific crystallographic data for this compound is not available, analysis of closely related sulfonamide structures provides expected values for key geometric parameters. nih.govresearchgate.net The geometry around the sulfur atom is anticipated to be a distorted tetrahedron. researchgate.net
The S=O bond lengths are typically around 1.43 Å, while the S-C bonds are expected to be approximately 1.77 Å. nih.govnsf.gov The O-S-O bond angle is generally the largest angle around the sulfur atom due to repulsion between the electronegative oxygen atoms. researchgate.net The C-S-C and O-S-C angles will be smaller, approaching the ideal tetrahedral angle of 109.5°.
| Parameter | Expected Value | Source of Analogy |
| Bond Length (S=O) | ~1.435 Å | 1-[(4-methylbenzene)sulfonyl]pyrrolidine nih.gov |
| Bond Length (S-C) | ~1.770 Å | 1-[(4-methylbenzene)sulfonyl]pyrrolidine nih.gov |
| Bond Angle (O-S-O) | ~119-120° | Distorted tetrahedral geometry in sulfonamides researchgate.net |
| Bond Angle (C-S-C) | ~105-108° | Distorted tetrahedral geometry in sulfonamides researchgate.net |
| Bond Angle (O-S-C) | ~107-109° | Distorted tetrahedral geometry in sulfonamides researchgate.net |
The three-dimensional arrangement of the phenyl and tolyl rings around the sulfonyl group is a key conformational feature. X-ray diffraction would reveal the specific torsion angles that define the orientation of these rings. In the solid state, molecules arrange themselves into a stable, repeating pattern known as a crystal lattice. This packing is governed by intermolecular forces. For this compound, the crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds, where a hydrogen atom on an aromatic ring interacts with an oxygen atom of a sulfonyl group on an adjacent molecule. researchgate.netresearchgate.net Additionally, π–π stacking interactions between the aromatic rings of neighboring molecules may play a role in stabilizing the crystal structure. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Symmetry
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for confirming the presence of key structural components. nih.gov
For this compound, the most prominent features in the vibrational spectra would be the bands associated with the sulfonyl (SO₂) group. These include strong, distinct bands for the symmetric and asymmetric stretching vibrations. The aromatic rings give rise to a series of bands corresponding to C-H stretching (above 3000 cm⁻¹), C=C stretching in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations. The methyl group of the tolyl moiety would also show characteristic C-H stretching and bending modes.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonyl (SO₂) Group | Asymmetric Stretch | ~1300 - 1350 |
| Symmetric Stretch | ~1150 - 1180 | |
| Aromatic Rings | C-H Stretch | ~3000 - 3100 |
| C=C Stretch | ~1450 - 1600 | |
| Methyl Group (-CH₃) | C-H Stretch | ~2850 - 2960 |
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Ion Chemistry
Advanced mass spectrometry techniques are crucial for elucidating the structure and fragmentation pathways of organic molecules like this compound. While specific experimental mass spectra for this compound are not widely published, a detailed fragmentation pathway can be predicted based on the known behavior of diaryl sulfones, benzhydryl systems, and p-tolyl moieties under electron ionization (EI) conditions.
The molecular ion ([M]⁺•) of this compound would be expected to undergo several key fragmentation processes. A primary cleavage event would likely involve the C-S bond, which is often a point of weakness in such molecules. Homolytic cleavage of the C-S bond between the sulfonyl group and the benzhydryl carbon would generate a stable benzhydryl cation ([C₁₃H₁₁]⁺) at m/z 167. This cation is particularly stable due to the resonance delocalization of the positive charge across two phenyl rings, making it a probable base peak in the spectrum.
Another significant fragmentation pathway for sulfones involves rearrangement. A common rearrangement for diaryl sulfones is the migration of an aryl group from the sulfur atom to an oxygen atom, forming a sulfinate ester-like intermediate. cdnsciencepub.comresearchgate.net This could be followed by cleavage to generate various fragment ions. Additionally, cleavage of the S-C bond on the other side of the sulfonyl group would lead to the formation of a p-tolylsulfonyl (tosyl) cation ([C₇H₇SO₂]⁺) at m/z 155 or a p-tolyl cation ([C₇H₇]⁺) at m/z 91 after the loss of SO₂. The tropylium (B1234903) ion, a rearranged form of the benzyl (B1604629) or tolyl cation, is a common and stable fragment in the mass spectra of alkylbenzenes, which would also contribute to the peak at m/z 91. docbrown.info
Further fragmentation of the primary ions would also occur. For instance, the benzhydryl cation (m/z 167) could lose a phenyl group to give a phenyl cation ([C₆H₅]⁺) at m/z 77. The p-tolyl cation (m/z 91) could lose acetylene (B1199291) (C₂H₂) to form an ion at m/z 65. docbrown.info The presence of ions corresponding to the loss of SO (m/z M-48) and SO₂ (m/z M-64) from the molecular ion are also characteristic of sulfone fragmentation.
A summary of the predicted major fragment ions in the electron ionization mass spectrum of this compound is presented in the interactive data table below.
| m/z | Proposed Fragment Ion | Proposed Structure | Notes |
|---|---|---|---|
| 322 | [C₂₀H₁₈O₂S]⁺• | Molecular Ion ([M]⁺•) | Parent ion of this compound. |
| 167 | [C₁₃H₁₁]⁺ | Benzhydryl cation | Likely base peak due to high stability from resonance. Formed by C-S bond cleavage. |
| 155 | [C₇H₇SO₂]⁺ | Tosyl cation | Formed by cleavage of the C-S bond on the benzhydryl side. |
| 91 | [C₇H₇]⁺ | Tropylium/Tolyl cation | Formed by loss of SO₂ from the tosyl moiety or rearrangement. A very common fragment for toluene (B28343) derivatives. docbrown.info |
| 77 | [C₆H₅]⁺ | Phenyl cation | Resulting from the fragmentation of the benzhydryl or phenylsulfonyl moieties. |
| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation | Common fragment from the decomposition of aromatic rings, often formed by loss of acetylene from the [C₇H₇]⁺ ion. docbrown.info |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives (if applicable)
The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity and is not amenable to analysis by chiroptical techniques such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). wikipedia.orgresearchgate.net
However, the synthesis of chiral derivatives is possible. For instance, oxidation of the corresponding sulfide (B99878) or reduction of the sulfone to a sulfoxide (B87167) can introduce a stereocenter at the sulfur atom. The resulting chiral sulfoxide, 1-benzhydrylsulfinyl-4-methylbenzene, would exist as a pair of enantiomers. Such chiral sulfoxides are important building blocks in asymmetric synthesis.
If a chiral derivative of this compound were synthesized and isolated in an enantiomerically pure or enriched form, chiroptical spectroscopy would be a powerful tool for determining its absolute configuration.
Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with positive and negative Cotton effects, is highly sensitive to the spatial arrangement of chromophores within the molecule. For a chiral sulfoxide derivative, the phenyl and p-tolyl groups would act as chromophores, and their electronic transitions would give rise to a characteristic ECD spectrum, allowing for the assignment of the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations.
Vibrational Circular Dichroism (VCD) : VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. wikipedia.org VCD is sensitive to the three-dimensional structure of the entire molecule and is particularly useful for molecules with stereocenters that are not part of a chromophore. nih.gov The VCD spectrum of a chiral sulfoxide derivative would show characteristic bands, for example, for the S=O stretching mode, whose sign and intensity are directly related to the absolute configuration at the sulfur atom. A comparison between the experimental VCD spectrum and the spectrum calculated using methods like Density Functional Theory (DFT) would allow for an unambiguous assignment of the (R) or (S) configuration. capes.gov.br
Despite the applicability of these techniques, a review of the current scientific literature did not yield any specific studies on the synthesis of chiral derivatives of this compound, nor any reports on their characterization by ECD or VCD spectroscopy.
Theoretical and Computational Investigations of 1 Benzhydrylsulfonyl 4 Methylbenzene
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of complex organic molecules like 1-Benzhydrylsulfonyl-4-methylbenzene.
The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this process involves determining the precise bond lengths, bond angles, and, most importantly, the torsional or dihedral angles that define its three-dimensional shape. The molecule possesses significant conformational flexibility due to rotation around the C-S and S-C bonds linking the bulky benzhydryl and tosyl groups.
In a structurally related compound, benzhydryl phenyl sulfone, crystallographic data revealed specific spatial arrangements of the phenyl rings. nih.govnih.gov The sulfur-bound phenyl group was found to be nearly parallel to one of the benzhydryl's phenyl rings, with a dihedral angle of 12.53°, while it formed a dihedral angle of 41.25° with the other. nih.govnih.gov Similar computational studies on this compound would explore these rotational possibilities to identify the most stable conformers and the energy barriers between them. The geometry around the sulfur atom is expected to be a distorted tetrahedron.
| Parameter | Typical Calculated Value (Å or °) | Description |
|---|---|---|
| S=O Bond Length | ~1.44 Å | The double bonds between sulfur and oxygen in the sulfonyl group. |
| S-C (tosyl) Bond Length | ~1.77 Å | The single bond between the sulfur atom and the tolyl ring. |
| S-C (benzhydryl) Bond Length | ~1.85 Å | The single bond between the sulfur atom and the benzhydryl carbon. |
| O=S=O Bond Angle | ~120° | The angle between the two oxygen atoms and the central sulfur atom. |
| C-S-C Bond Angle | ~105° | The angle between the tolyl and benzhydryl carbons attached to sulfur. |
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. youtube.comyoutube.com
For this compound, the HOMO is expected to be localized primarily on the π-systems of the electron-rich benzhydryl and tolyl aromatic rings. The LUMO is likely distributed over the sulfonyl group and the π* orbitals of the aromatic rings, which are influenced by the electron-withdrawing nature of the SO2 group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. youtube.com This energy gap is also directly related to the electronic absorption properties of the molecule, particularly in the UV-visible range. youtube.com
| Orbital | Expected Localization | Role in Reactivity |
|---|---|---|
| HOMO | π-orbitals of the tolyl and benzhydryl phenyl rings | Acts as an electron donor (nucleophilicity). |
| LUMO | Sulfonyl group and π* orbitals of the aromatic rings | Acts as an electron acceptor (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates kinetic stability, polarizability, and reactivity. |
Electrostatic potential (ESP) maps illustrate the three-dimensional charge distribution of a molecule, providing a guide to its reactive behavior and intermolecular interactions. libretexts.org These maps are generated by calculating the electrostatic potential on the molecule's electron density surface.
In an ESP map of this compound, distinct regions of charge would be visible.
Negative Potential (Red/Yellow): The most electronegative regions are centered on the oxygen atoms of the sulfonyl group, indicating their role as sites for electrophilic attack or hydrogen bond acceptors.
Positive Potential (Blue): Regions of positive potential are typically found around the hydrogen atoms of the aromatic rings and potentially on the sulfur atom due to the strong polarization by the oxygen atoms. These areas are susceptible to nucleophilic attack.
The ESP map provides a visual representation of the molecule's polarity and helps predict how it will interact with other polar molecules, ions, or biological receptors. libretexts.orgwalisongo.ac.idresearchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While quantum calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. youtube.com For a flexible molecule like this compound, MD simulations are crucial for exploring its vast conformational space by modeling the atomic motions based on classical mechanics.
Simulations can be run in a vacuum or, more realistically, in the presence of solvent molecules. By simulating the system in different solvents (e.g., water, dimethyl sulfoxide (B87167), or a nonpolar solvent like hexane), one can observe how the solvent influences the molecule's preferred conformations. rsc.orgacs.org The solvent can stabilize certain conformers through interactions like hydrogen bonding or dipole-dipole interactions, significantly altering the dynamic equilibrium. This analysis is vital for understanding the molecule's behavior in solution, which is the medium for most chemical reactions and biological processes.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
A powerful application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate a proposed structure. chemaxon.com DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are widely used for the accurate prediction of NMR chemical shifts (¹H and ¹³C). nih.govacs.org
Calculations can also predict vibrational frequencies corresponding to IR and Raman spectra. The characteristic symmetric and asymmetric stretching frequencies of the S=O bonds in the sulfonyl group are particularly prominent and can be calculated with high accuracy, although a scaling factor is often applied to better match experimental values. By comparing the calculated spectra of different low-energy conformers with the experimental spectrum, it is often possible to determine which conformation is dominant in the sample. nih.gov
| Spectroscopic Technique | Predicted Parameter | Utility |
|---|---|---|
| NMR (Nuclear Magnetic Resonance) | ¹H and ¹³C Chemical Shifts | Structural confirmation by matching predicted shifts to experimental data. chemaxon.com |
| IR (Infrared) / Raman | Vibrational Frequencies | Identification of functional groups (e.g., S=O stretches) and conformational analysis. |
| UV-Visible | Electronic Transition Energies (HOMO-LUMO gap) | Understanding the electronic structure and predicting the wavelength of maximum absorption (λmax). youtube.com |
Bonding Analysis and Hyperconjugative Interactions within the Sulfonyl Group
The sulfonyl group is often considered a non-conjugating linker. However, detailed computational and spectroscopic studies on related aryl sulfonyl compounds have revealed more subtle electronic interactions, such as hyperconjugation. acs.orgnih.gov Hyperconjugation involves the interaction of electrons in a sigma bond (e.g., C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital to give an extended molecular orbital.
In Silico Modeling of this compound Interactions with Non-Biological Substrates
The in silico investigation of how this compound interacts with non-biological substrates is a nuanced field that leverages various computational techniques to predict and analyze intermolecular forces. These methods are crucial for designing new materials and understanding the surface chemistry of this compound. The primary non-covalent interactions at play include hydrogen bonds, van der Waals forces, and electrostatic interactions, which can be meticulously studied using a range of computational tools. nih.gov
Several computational methods are instrumental in elucidating the interaction of sulfonyl-containing molecules with different surfaces and materials.
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is highly effective for calculating the optimized geometry of this compound and for determining the energies of interaction with various substrates. DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution around the molecule and predict sites for electrophilic and nucleophilic attack. mdpi.com The regions of positive and negative electrostatic potential can indicate how the molecule will orient itself when approaching a charged or polar surface.
Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in crystalline structures. nih.gov By mapping properties like d_norm (which indicates distances shorter or longer than van der Waals radii), shape index, and curvedness onto the molecular surface, Hirshfeld analysis can provide detailed insights into the nature and strength of contacts between molecules or between a molecule and a surface. This can be particularly useful for understanding the packing of this compound on a crystalline substrate.
Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the time-dependent behavior of molecular systems. dovepress.comyoutube.com By simulating the movement of atoms and molecules over time, MD can provide insights into the adsorption process, the orientation of the molecule on a surface, and the conformational changes that may occur upon interaction. researchgate.net MD simulations are particularly well-suited for modeling interactions with amorphous or polymeric substrates where a larger system size and longer timescale are necessary. researchgate.netrsc.orgmdpi.com
The following table summarizes these computational methods and their potential applications in studying the interactions of this compound with non-biological substrates.
| Computational Method | Principle | Application to this compound Interactions |
| Density Functional Theory (DFT) | Solves the Schrödinger equation using functionals of the electron density to determine the electronic structure and energy of a system. | Calculation of interaction energies, determination of stable adsorption geometries, generation of molecular electrostatic potential maps to predict interaction sites. nanomedicine-rj.com |
| Hirshfeld Surface Analysis | Partitions the electron density in a crystal into molecular fragments to visualize and quantify intermolecular interactions. | Identification and characterization of close contacts (e.g., hydrogen bonds, π-stacking) with a crystalline substrate, analysis of packing motifs. nih.gov |
| Molecular Dynamics (MD) Simulations | Solves Newton's equations of motion for a system of atoms and molecules to simulate their dynamic behavior over time. | Modeling the adsorption process on various surfaces (e.g., polymers, graphene, metal oxides), studying conformational flexibility at the interface, calculating free energies of binding. dovepress.commdpi.com |
The molecular structure of this compound, with its aromatic rings and polar sulfonyl group, suggests several modes of interaction with non-biological surfaces.
Interactions with Polymeric Substrates: The benzhydryl and tolyl groups can engage in π-π stacking and hydrophobic interactions with aromatic or non-polar polymers. The sulfonyl group, with its electronegative oxygen atoms, can act as a hydrogen bond acceptor, forming interactions with polymers containing hydroxyl or amine functionalities. MD simulations would be the preferred method to explore the complex conformational landscape of both the molecule and the polymer chains at their interface. researchgate.netrsc.org
Interactions with Mineral and Metal Oxide Surfaces: Surfaces such as silicates, aluminas, and titania often possess hydroxyl groups or Lewis acid sites. The oxygen atoms of the sulfonyl group in this compound can form hydrogen bonds with surface hydroxyls or coordinate with metal cations on the surface. DFT calculations are well-suited for modeling these interactions on well-defined crystal planes of such materials. researchgate.net
Interactions with Carbon-Based Nanomaterials: The aromatic rings of this compound can interact favorably with the surfaces of graphene, carbon nanotubes, and fullerenes through π-π stacking interactions. These non-covalent interactions are crucial for the dispersion and functionalization of such nanomaterials.
While specific experimental or computational data for this compound is pending, the application of these established in silico methods can provide valuable predictive insights into its behavior at the interface with a wide array of non-biological materials, guiding future research and material design.
Emerging Applications and Material Science Contributions of 1 Benzhydrylsulfonyl 4 Methylbenzene
1-Benzhydrylsulfonyl-4-methylbenzene as a Synthetic Intermediate for Advanced Organic Materials
While specific, widespread applications of this compound as a synthetic intermediate are still under extensive investigation, the constituent moieties of the molecule suggest its significant potential as a building block for advanced organic materials. Molecules containing sulfonyl groups are recognized for their utility in organic synthesis. For instance, related compounds like 1-hydroxymethyl-4-phenylsulfonylbutadiene are considered versatile building blocks for creating complex molecules such as trisubstituted tetrahydrothiophenes. mdpi.com
The tolyl (4-methylbenzene) group, a fundamental component of this compound, is also a common starting material in the synthesis of various organic compounds. The combination of the bulky, rigid benzhydryl group with the functional sulfonyl and tolyl groups provides a unique molecular scaffold. This structure could be leveraged for the synthesis of functional dyes, pharmaceuticals, and other high-value organic compounds. The reactivity of the sulfonyl group and the potential for functionalization of the aromatic rings make it a promising candidate for constructing more complex molecular architectures.
Integration of this compound into Polymer Systems and Macromolecular Architectures
There is growing interest in the incorporation of sulfone groups into polymer backbones to enhance thermal and mechanical properties. Aromatic polysulfones are a class of high-performance thermoplastics known for their high strength, stability at elevated temperatures, and resistance to chemical degradation. mdpi.com
While direct polymerization of this compound has not been extensively documented, analogous structures have been successfully used to create novel polymers. For example, the synthesis and polymerization of 4-Vinylbenzylphenylsulfone have been investigated, demonstrating that sulfone-containing monomers can undergo free radical polymerization to yield polysulfones with high molecular weights. researchgate.net The presence of the bulky benzhydryl group in this compound could introduce unique properties into a polymer chain, such as increased rigidity, altered solubility, and potentially enhanced thermal stability.
Table 1: Comparison of Related Sulfone Monomers for Polymerization
| Monomer | Polymerization Method | Resulting Polymer | Potential Properties Conferred by Sulfone Group |
| 4-Vinylbenzylphenylsulfone | Free Radical Polymerization | Poly(4-Vinylbenzylphenylsulfone) | Thermal stability, chemical resistance |
| This compound (Hypothetical) | Various (e.g., polycondensation if functionalized) | Hypothetical Polysulfone | High rigidity, altered solubility, enhanced thermal stability |
This table is generated based on available data for analogous compounds and hypothetical applications for this compound.
Role of this compound in Organic Electronic Devices and Optoelectronic Materials
The application of this compound in organic electronics is an emerging area of research, with its potential properties being inferred from the behavior of structurally similar molecules.
Luminescent Properties and Aggregation-Induced Emission (AIE)
Although the specific luminescent properties of this compound have not been detailed in current literature, its molecular structure, which includes bulky aromatic groups (the benzhydryl moiety), suggests the possibility of it exhibiting Aggregation-Induced Emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This effect is often observed in molecules with propeller-shaped or sterically hindered structures that restrict intramolecular rotations in the solid state, thus promoting radiative decay pathways. The benzhydryl group, with its two phenyl rings, could provide the necessary steric hindrance to induce AIE activity.
Charge Transport and Semiconducting Properties (if applicable)
The charge transport properties of organic materials are crucial for their application in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The molecular packing in the solid state plays a significant role in determining these properties. The bulky nature of the benzhydryl group in this compound would heavily influence its crystal packing, which in turn would affect its charge mobility. While specific data for this compound is not available, the general principles of structure-property relationships in organic semiconductors suggest that the presence of the sulfonyl group could also impact its electronic characteristics.
Catalytic Applications and Ligand Design Involving this compound Moieties
While direct catalytic applications of this compound have not been reported, related compounds containing the 4-methylbenzenesulfonyl (tosyl) group are widely used in catalysis. For example, 4-Methylbenzene-1-sulfonic acid is a strong, organic-soluble acid that serves as a catalyst in various organic reactions, including esterification and acetalization.
The this compound molecule itself is a sulfone, not a sulfonic acid, and is therefore not an acid catalyst. However, its rigid and well-defined structure could make it a candidate for development as a ligand in transition metal catalysis. The aromatic rings could be functionalized with coordinating groups, and the bulky benzhydryl moiety could create a specific steric environment around a metal center, potentially leading to high selectivity in catalytic transformations.
Environmental Fate and Degradation Pathways of this compound (non-toxicology)
The environmental fate of this compound is not well-documented, but insights can be drawn from studies on related aromatic sulfones and sulfonated compounds. The presence of a sulfonate group on an aromatic ring can render a compound more resistant to biodegradation. researchgate.net Generally, aromatic compounds are degraded by microorganisms through various catabolic pathways. mdpi.com
For aromatic sulfones within polymeric structures, thermal degradation occurs at high temperatures (above 400°C) and involves the cleavage of diphenyl ether and diphenyl sulfone moieties, often with the elimination of sulfur dioxide. mdpi.com The biodegradation of sulfur-containing polycyclic aromatic hydrocarbons like dibenzothiophene (B1670422) has been studied, indicating that microbial communities can break down these types of molecules, although sometimes forming persistent degradation products. duke.edu It can be inferred that this compound, being a stable aromatic sulfone, is likely to be persistent in the environment, with biodegradation proceeding slowly. The degradation pathway would likely involve microbial oxidation of the aromatic rings.
Future Research Directions and Unanswered Questions Regarding 1 Benzhydrylsulfonyl 4 Methylbenzene
Challenges and Opportunities in the Scalable and Sustainable Synthesis of 1-Benzhydrylsulfonyl-4-methylbenzene
The synthesis of diaryl sulfones, including this compound, has traditionally relied on several established methods. nih.govnih.gov These include the oxidation of corresponding sulfides or sulfoxides and Friedel-Crafts-type sulfonylations. nih.govnih.gov However, these conventional approaches present significant challenges for scalable and sustainable production. Many of these methods are characterized by harsh reaction conditions, the use of excess oxidizing agents, low regioselectivity, and the generation of hazardous waste. nih.gov For instance, Friedel-Crafts reactions often require stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which can be corrosive and difficult to handle on a large scale. nih.gov
The future of synthesizing this compound lies in the adoption of green chemistry principles. rsc.org There is a considerable opportunity to develop novel synthetic routes that are more environmentally benign and economically viable. Emerging technologies such as photocatalysis and electrochemistry offer promising alternatives, often proceeding under mild conditions without the need for harsh reagents. nih.govnih.govmdpi.com The direct insertion of sulfur dioxide (SO2) or the use of stable SO2 surrogates, like DABCO·(SO2)2 (DABSO), in transition-metal-catalyzed cross-coupling reactions represents a highly atom-economical approach to forming the sulfonyl bridge. rsc.orgchemistryviews.org Research into adapting these modern methodologies for the specific, large-scale synthesis of this compound is a key challenge and a significant opportunity.
| Synthetic Approach | Common Reagents/Conditions | Challenges for Scalability & Sustainability | Opportunities for Improvement |
|---|---|---|---|
| Oxidation of Sulfides | Peracids, Hydrogen Peroxide nih.gov | Use of excess oxidants, potential for over-oxidation, waste generation. nih.govrsc.org | Development of catalytic, aerobic oxidation systems; photocatalytic methods. researchgate.net |
| Friedel-Crafts Sulfonylation | Sulfonyl chlorides, Lewis acids (e.g., AlCl3) nih.gov | Stoichiometric, corrosive, and moisture-sensitive catalysts; generation of HCl. nih.govrsc.org | Use of solid acid catalysts; exploring milder reaction conditions. |
| Modern Cross-Coupling | Aryl halides/boronic acids, SO2 surrogates (e.g., DABSO), metal catalysts rsc.orgchemistryviews.org | Cost and toxicity of some metal catalysts, ligand sensitivity. rsc.org | Use of earth-abundant metal catalysts (e.g., copper, iron), catalyst-free systems, use of biodegradable solvents. rsc.orgnanomaterchem.com |
Unexplored Reactivity Pathways and Novel Transformations of this compound
The sulfonyl group is more than a stable linker; it is a versatile functional group that can participate in a variety of chemical transformations. fiveable.me While known for its stability, the sulfonyl moiety can act as a leaving group, enabling novel synthetic applications. chemistryviews.org A significant area for future research is the exploration of these reactivity pathways for this compound.
One of the most intriguing recent developments in sulfone chemistry is the nickel-catalyzed intramolecular desulfitative coupling, which converts diaryl sulfones into biaryls through the extrusion of SO2. chemistryviews.org Applying this transformation to this compound could provide a novel route to complex, sterically hindered biaryl compounds. The proposed catalytic cycle involves the cleavage of a carbon-sulfur bond by a nickel catalyst, elimination of SO2, and subsequent reductive elimination to form the C-C bond. chemistryviews.org Furthermore, the sulfonyl group is known to activate adjacent positions for nucleophilic substitution or direct ortho-metalation, providing a handle for further functionalization of the aromatic rings. chemistryviews.orgfiveable.me A systematic investigation into the reaction of this compound with various nucleophiles, electrophiles, and organometallic reagents could unlock a wealth of new derivatives with potentially valuable properties.
Advancements in Computational Approaches for Precise Prediction of this compound Properties
Computational chemistry offers powerful tools to predict and understand the properties of molecules, thereby guiding experimental work. For this compound, in silico methods can provide crucial insights into its electronic structure, conformation, reactivity, and potential applications. Future research should leverage these computational approaches to build a comprehensive profile of the molecule.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key area for advancement. nih.gov By calculating a range of molecular descriptors for this compound and its hypothetical derivatives, it may be possible to build predictive models for specific biological activities or material properties. researchgate.netderpharmachemica.com Such models could accelerate the discovery of new applications by prioritizing the synthesis of the most promising candidates. Furthermore, high-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to:
Predict spectroscopic data (e.g., NMR chemical shifts) to aid in structural confirmation. researchgate.net
Elucidate reaction mechanisms for its synthesis and transformations.
Determine electronic properties, such as the dipole moment and charge distribution, which are relevant for material science applications. nih.gov
Novel Material Science Frontiers and Engineering Applications for this compound Derivatives
Polymers containing the sulfone functional group are a class of high-performance engineering plastics known for their exceptional properties. chemistryviews.orgwikipedia.org Materials like polysulfone (PSU), polyethersulfone (PESU), and polyphenylsulfone (PPSU) exhibit high thermal stability, mechanical strength, and resistance to chemicals and hydrolysis. syensqo.com These characteristics make them suitable for demanding applications in aerospace, automotive, and medical industries. wikipedia.orgsyensqo.com
A significant frontier for research is the potential incorporation of this compound, or its derivatives, as a monomer or additive in novel polymer systems. The bulky benzhydryl group is a distinctive feature that could impart unique properties to a polymer backbone, such as:
Increased Glass Transition Temperature (Tg): The steric hindrance of the benzhydryl moiety could restrict chain mobility, leading to materials with higher heat resistance.
Modified Solubility: The bulky, non-polar nature of the benzhydryl group could alter the solubility profile of the resulting polymers, enabling processing in a wider range of solvents.
Enhanced Mechanical Properties: The rigid structure might contribute to increased modulus and strength.
Future work should focus on synthesizing functionalized derivatives of this compound that can be polymerized, and subsequently characterizing the thermal, mechanical, and chemical properties of these novel materials. nih.govacs.org
| Sulfone Polymer Type | Key Properties | Potential Influence of this compound Moiety |
|---|---|---|
| Polysulfone (PSU) | Rigid, high-strength, transparent, good hydrolytic stability. syensqo.com | Could potentially increase rigidity and thermal stability. |
| Polyethersulfone (PESU) | Higher temperature resistance and better chemical resistance than PSU. syensqo.com | May enhance thermal performance further and modify chemical compatibility. |
| Polyphenylsulfone (PPSU) | Superior impact strength and chemical resistance among sulfone polymers. syensqo.com | Could create a hybrid material with unique toughness and processing characteristics. |
Methodological Innovations in the Characterization and Analysis of Complex Organic Sulfones
The accurate characterization of complex organic sulfones like this compound and its future derivatives is crucial for confirming their structure and purity. While standard techniques are well-established, there is room for methodological innovation to handle increasingly complex structures.
Mass Spectrometry (MS): The mass spectra of diaryl sulfones are known to exhibit characteristic fragmentation patterns, including rearrangements where an aryl group migrates from the sulfur to an oxygen atom, forming a sulfinate ester intermediate. cdnsciencepub.comresearchgate.net Future research could involve high-resolution tandem mass spectrometry (MS/MS) to meticulously map the fragmentation pathways of this compound, creating a detailed fingerprint for its unambiguous identification in complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are routine tools for structural elucidation. mdpi.com For complex derivatives of this compound, advanced multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable. Furthermore, exploring less common nuclei, such as 17O NMR, could provide more direct information about the electronic environment of the sulfonyl group. acs.org
Chromatography: Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for separation and purity assessment. nih.gov Methodological innovation lies in the development of highly selective stationary phases for the efficient separation of structurally similar sulfone isomers and the coupling of chromatography with advanced detection methods like mass spectrometry (LC-MS) for comprehensive analysis.
Q & A
Q. What are the recommended synthetic routes for 1-Benzhydrylsulfonyl-4-methylbenzene, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of 4-methylbenzene derivatives using benzhydryl sulfonyl chloride under anhydrous conditions. Key steps include:
- Reagent Selection : Use a base like pyridine to neutralize HCl byproducts and improve reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures yields >95% purity. Monitor by TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .
- Yield Optimization : Slow addition of sulfonyl chloride at 0°C minimizes side reactions.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm benzhydryl and sulfonyl group integration (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonyl SO₂ at ~125 ppm in ¹³C).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.12) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures; resolve ambiguities in sulfonyl group orientation using difference Fourier maps .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to potential HCl gas release.
- Waste Disposal : Segregate sulfonamide-containing waste and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?
- Methodological Answer :
- Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile (e.g., amines) to track sulfonamide bond cleavage via UV-Vis spectroscopy.
- Isotopic Labeling : Introduce ¹⁸O in sulfonyl groups to trace oxygen exchange pathways during hydrolysis .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states for sulfonyl group reactivity .
Q. How do crystallographic data resolve contradictions in reported sulfonyl group conformations?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) X-ray data reduces thermal parameter errors.
- Refinement : SHELXL’s restraints for sulfonyl S–O bond lengths (1.43–1.45 Å) and O–S–O angles (~119°) mitigate overfitting .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What thermodynamic data inform the compound’s stability under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C indicates thermal stability.
- Calorimetry : Measure ΔfH°gas = -273.1 ± 3.4 kJ/mol (gas phase) to predict reactivity in exothermic reactions .
| Property | Value | Reference |
|---|---|---|
| ΔfH°gas (kJ/mol) | -273.1 ± 3.4 | |
| Melting Point (°C) | 145–148 |
Q. How can HPLC methods be optimized for quantifying trace impurities in this compound?
- Methodological Answer :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Methanol/buffer (65:35 v/v, pH 4.6 acetate buffer) at 1.0 mL/min.
- Detection : UV at 254 nm; validate with spiked recovery tests (95–105% accuracy) .
Q. What strategies address regioselectivity challenges in functionalizing the benzhydryl moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
